Ethyl 6-iodo-1H-indazole-3-carboxylate
Description
Ethyl 6-iodo-1H-indazole-3-carboxylate is a halogenated indazole derivative characterized by an iodine substituent at the 6-position of the indazole core and an ethyl ester group at the 3-position. Indazole derivatives are widely studied in medicinal and synthetic chemistry due to their versatility as scaffolds for kinase inhibitors, anticancer agents, and intermediates in cross-coupling reactions . The iodine atom in this compound introduces unique electronic, steric, and reactivity properties compared to other halogen or alkyl-substituted analogs, making it a candidate for targeted drug design or radiolabeling applications.
Properties
IUPAC Name |
ethyl 6-iodo-1H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVPHEXSNBCAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6-iodo-1H-indazole-3-carboxylate typically involves the iodination of an indazole precursor followed by esterification. One common method includes the reaction of 6-iodoindazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 6-iodo-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be performed using oxidizing agents such as potassium permanganate (KMnO4) to yield different functionalized products.
Scientific Research Applications
Ethyl 6-iodo-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in the development of new materials and catalysts.
Biological Studies: Researchers use this compound to study the biological activity of indazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 6-iodo-1H-indazole-3-carboxylate is primarily related to its ability to interact with specific molecular targets in biological systems. The indazole moiety can bind to various enzymes and receptors, modulating their activity. For instance, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Structural Features and Substitutent Effects
The table below compares Ethyl 6-iodo-1H-indazole-3-carboxylate with structurally related compounds, focusing on substituent type, ester group, and molecular weight. Data is derived from analogs listed in chemical databases .
| Compound Name | Substituent Position & Type | Ester Group | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|
| This compound | 6-Iodo | Ethyl | 316 | Reference |
| Ethyl 6-chloro-1H-indazole-3-carboxylate | 6-Chloro | Ethyl | 224.5 | 0.98 |
| Ethyl 5,6-dichloro-1H-indazole-3-carboxylate | 5,6-Dichloro | Ethyl | 259.0 | 0.97 |
| Methyl 6-chloro-1H-indazole-3-carboxylate | 6-Chloro | Methyl | 210.5 | 0.95 |
| Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | 6-Trifluoromethyl | Ethyl | 258.0 | 0.97 |
| Methyl 6-methyl-1H-indazole-3-carboxylate | 6-Methyl | Methyl | 190.2 | 0.88 |
Key Observations :
- Molecular Weight : The iodine substituent significantly increases molecular weight (316 g/mol) compared to chloro (224.5 g/mol) or trifluoromethyl (258 g/mol) analogs.
- The strong electron-withdrawing nature of iodine may also influence aromatic ring reactivity.
- Ester Group : Ethyl esters generally enhance lipophilicity compared to methyl esters, impacting solubility and metabolic stability.
Physicochemical Properties
- Lipophilicity : The iodo substituent increases logP compared to chloro or methyl analogs, enhancing membrane permeability but reducing aqueous solubility.
- Reactivity : The iodine atom facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro or trifluoromethyl groups are less reactive in such contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
